D-Arabinose-13C-3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H10O5 |

|---|---|

分子量 |

151.12 g/mol |

IUPAC名 |

(2S,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1 |

InChIキー |

PYMYPHUHKUWMLA-GZOCJTDTSA-N |

異性体SMILES |

C([C@H]([C@H]([13C@@H](C=O)O)O)O)O |

正規SMILES |

C(C(C(C(C=O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Metabolic Fate of D-Arabinose-13C-3 in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the metabolic fate of D-Arabinose labeled with carbon-13 at the third position (D-Arabinose-13C-3) in bacteria, with a primary focus on the model organism Escherichia coli. While D-arabinose is not a commonly utilized sugar by wild-type bacteria, certain mutants can metabolize it through pathways that overlap with other sugar catabolic routes.[1] Understanding the metabolic cascade of this labeled pentose offers valuable insights into bacterial carbon metabolism, pathway plasticity, and can inform the development of novel antimicrobial strategies.

The Catabolic Pathway of D-Arabinose in Escherichia coli

In mutant strains of E. coli capable of utilizing D-arabinose as a sole carbon source, the catabolism proceeds through a pathway that co-opts enzymes from the L-fucose metabolic pathway.[2] The established metabolic sequence is as follows:

-

Isomerization: D-arabinose is first converted to its corresponding ketose, D-ribulose. This reaction is catalyzed by an isomerase, such as L-fucose isomerase, which exhibits activity on D-arabinose.[2]

-

Phosphorylation: D-ribulose is then phosphorylated at the C1 position to yield D-ribulose-1-phosphate. This step is carried out by a kinase, like L-fuculokinase.[2] In some strains, such as E. coli B, a distinct D-ribulokinase is involved in this step.[3][4]

-

Aldol Cleavage: The final step involves the cleavage of D-ribulose-1-phosphate by L-fuculose-1-phosphate aldolase. This reaction yields two products: dihydroxyacetone phosphate (DHAP), a three-carbon molecule, and glycolaldehyde, a two-carbon molecule.[2]

The resulting DHAP is a central glycolytic intermediate that can enter the Embden-Meyerhof-Parnas pathway for energy generation or be utilized in various biosynthetic pathways. Glycolaldehyde is typically oxidized to glycolate.[2]

Tracing the 13C-3 Label

When this compound is introduced, the 13C label is predicted to follow a specific path through this catabolic sequence:

-

The isomerization of D-arabinose to D-ribulose and the subsequent phosphorylation to D-ribulose-1-phosphate do not alter the carbon backbone. Therefore, the 13C label remains at the C-3 position of D-ribulose-1-phosphate.

-

The crucial aldol cleavage of D-ribulose-1-phosphate occurs between the C-3 and C-4 carbons. This results in the 13C label, originally at the C-3 position of D-arabinose, being exclusively incorporated into the C-3 position of dihydroxyacetone phosphate (DHAP) . The other product, glycolaldehyde, will be unlabeled.

This specific labeling pattern makes this compound a valuable tracer for probing the flux through the lower part of glycolysis and connected anabolic pathways.

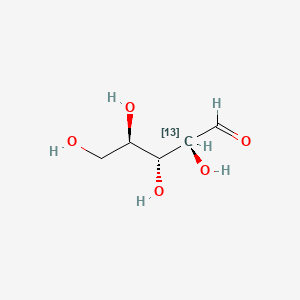

Visualization of the Metabolic Pathway

The following diagram illustrates the catabolic pathway of D-Arabinose and the predicted fate of the 13C-3 label.

Caption: Metabolic pathway of this compound in E. coli.

Experimental Protocols for 13C-Labeling Analysis

The following section details a generalized experimental protocol for tracing the metabolic fate of this compound in bacteria using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for 13C-metabolic flux analysis (13C-MFA).

Experimental Workflow

The overall workflow for a 13C-labeling experiment is depicted below.

Caption: General workflow for a 13C metabolic labeling experiment.

Detailed Methodologies

1. Bacterial Culture and Labeling:

-

Strain: E. coli mutant capable of D-arabinose utilization.

-

Medium: A minimal medium (e.g., M9 minimal medium) is essential to ensure that the labeled substrate is the sole carbon source.

-

Carbon Source: this compound is added to the medium at a defined concentration (e.g., 2 g/L). A parallel culture with unlabeled D-arabinose should be run as a control.

-

Culture Conditions: Bacteria are grown in a shaker incubator at 37°C to mid-exponential phase to achieve a metabolic steady state.

2. Metabolic Quenching:

-

Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state.

-

Procedure: A specific volume of the bacterial culture is rapidly transferred to a quenching solution (e.g., -20°C 60% methanol) and mixed thoroughly. The rapid temperature drop effectively stops metabolism.

3. Metabolite Extraction:

-

Objective: To lyse the cells and extract intracellular metabolites.

-

Procedure:

-

The quenched cell suspension is centrifuged at a low temperature to pellet the cells.

-

The cell pellet is resuspended in an extraction solvent (e.g., a mixture of chloroform, methanol, and water) and subjected to several freeze-thaw cycles or sonication to ensure complete cell lysis.

-

The mixture is then centrifuged to separate the polar (containing central metabolites), non-polar, and protein fractions. The polar fraction is collected for further analysis.

-

4. Sample Derivatization:

-

Objective: To increase the volatility of polar metabolites for GC-MS analysis.

-

Procedure: The dried polar metabolite extract is derivatized using a reagent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The mixture is heated (e.g., at 70°C for 1 hour) to complete the reaction.

5. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Method: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.

-

Data Acquisition: Mass spectra are collected for each eluting peak. The distribution of mass isotopomers (molecules of the same compound that differ in the number of 13C atoms) for key metabolites is determined.

6. Data Analysis:

-

Isotopomer Distribution Analysis: The mass spectra are analyzed to determine the fractional abundance of each mass isotopomer for metabolites of interest (e.g., DHAP, pyruvate, amino acids derived from glycolytic intermediates).

-

Metabolic Flux Analysis: The isotopomer distribution data is used in conjunction with a metabolic network model and specialized software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.

Quantitative Data Presentation

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites

| Metabolite | Precursor Metabolite(s) | Mass Isotopomer | Expected Fractional Abundance (%) | Rationale |

| Dihydroxyacetone Phosphate (DHAP) | D-Ribulose-1-phosphate | M+0 | 5 | Represents the unlabeled fraction from natural abundance and incomplete labeling. |

| M+1 | 95 | The 13C from C-3 of D-arabinose is transferred to C-3 of DHAP. | ||

| M+2 | 0 | No mechanism for double labeling of DHAP from this compound. | ||

| M+3 | 0 | No mechanism for triple labeling of DHAP from this compound. | ||

| Glyceraldehyde-3-Phosphate (GAP) | DHAP | M+0 | 5 | Unlabeled fraction. |

| M+1 | 95 | Isomerization of DHAP-13C-3 results in GAP-13C-1. | ||

| M+2 | 0 | |||

| M+3 | 0 | |||

| Pyruvate | Phosphoenolpyruvate | M+0 | 5 | Unlabeled fraction. |

| M+1 | 95 | Derived from GAP-13C-1. | ||

| M+2 | 0 | |||

| M+3 | 0 | |||

| Alanine | Pyruvate | M+0 | 5 | Unlabeled fraction. |

| M+1 | 95 | Directly synthesized from Pyruvate-13C-1. | ||

| M+2 | 0 | |||

| M+3 | 0 | |||

| Serine | 3-Phosphoglycerate | M+0 | 5 | Unlabeled fraction. |

| M+1 | 95 | Derived from GAP-13C-1 via 3-phosphoglycerate. | ||

| M+2 | 0 | |||

| M+3 | 0 |

Note: The fractional abundances are hypothetical and serve to illustrate the expected labeling patterns. Actual experimental values will depend on factors such as the degree of isotopic steady state and metabolic pathway fluxes.

Conclusion

The metabolic pathway of D-arabinose in specialized bacterial strains offers a unique window into the adaptability of microbial metabolism. By using this compound as a tracer, researchers can precisely track the flow of carbon into the central metabolite dihydroxyacetone phosphate. This allows for a detailed investigation of the fluxes through glycolysis and its branch points to various biosynthetic pathways. The methodologies outlined in this guide provide a framework for conducting such studies, which can contribute to a deeper understanding of bacterial physiology and aid in the development of targeted therapeutic interventions.

References

- 1. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of D-Arabinose-¹³C-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinose, a pentose monosaccharide, plays a crucial role in various biological processes and serves as a key building block in the synthesis of complex carbohydrates and other bioactive molecules. The isotopically labeled form, D-Arabinose-¹³C-3, is a valuable tool for researchers studying metabolic pathways, reaction mechanisms, and the structural biology of carbohydrates. The incorporation of a stable ¹³C isotope at the C-3 position allows for non-invasive tracing and analysis using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This technical guide provides a comprehensive overview of the known physical and chemical properties of D-Arabinose and its isotopologues, with a specific focus on what can be expected for D-Arabinose-¹³C-3. Due to the limited availability of experimental data for the specific D-Arabinose-¹³C-3 isotopologue, some properties are based on data from unlabeled D-Arabinose or other labeled variants, and these instances are clearly noted.

Data Presentation

Physical Properties

The physical properties of D-Arabinose-¹³C-3 are expected to be very similar to those of its unlabeled counterpart. The primary difference will be a slight increase in molecular weight due to the presence of the ¹³C isotope.

| Property | Value for D-Arabinose | Expected Value for D-Arabinose-¹³C-3 | Reference(s) |

| Molecular Formula | C₅H₁₀O₅ | ¹²C₄¹³CH₁₀O₅ | [1][2] |

| Molecular Weight | 150.13 g/mol | 151.13 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [3] |

| Melting Point | 152-160 °C | Expected to be very similar to unlabeled D-Arabinose | [2] |

| Boiling Point | 333.2 ± 42.0 °C at 760 mmHg | Expected to be very similar to unlabeled D-Arabinose | [2] |

| Solubility | Soluble in water | Expected to be soluble in water | [4] |

| Density | 1.8 ± 0.1 g/cm³ | Expected to be very similar to unlabeled D-Arabinose | [2] |

Chemical Properties

The chemical reactivity of D-Arabinose-¹³C-3 is identical to that of unlabeled D-Arabinose. The isotopic label at the C-3 position does not significantly alter its chemical behavior in most reactions.

| Property | Value/Description | Reference(s) |

| IUPAC Name | (2S,3R,4R)-2,3,4,5-Tetrahydroxypentanal | [1] |

| CAS Number | 10323-20-3 (for D-Arabinose) | [2] |

| InChI Key | PYMYPHUHKUWMLA-WDCZJNDASA-N (for D-Arabinose) | [1] |

| SMILES | O=C--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO | [1] |

| Chemical Reactivity | As a reducing sugar, it undergoes reactions typical of aldoses, such as oxidation, reduction, and glycosylation. | |

| Isotopic Purity | Typically >98% for commercially available labeled compounds. |

Experimental Protocols

Synthesis of D-Arabinose-¹³C-3

Conceptual Synthetic Approach (Kiliani-Fischer Synthesis Adaptation):

-

Starting Material: A suitable four-carbon sugar (aldotetrose) labeled with ¹³C at the C-2 position would be required. For example, D-Erythrose-2-¹³C.

-

Cyanohydrin Formation: Reaction of the labeled aldotetrose with a cyanide source (e.g., NaCN) would add a new carbon at the C-1 position, forming a mixture of two epimeric cyanohydrins. The original C-2 of the aldotetrose would become the C-3 of the resulting pentose.

-

Hydrolysis: The nitrile groups of the cyanohydrins are then hydrolyzed to carboxylic acids, yielding a mixture of D-arabinonic-¹³C-3 acid and D-ribonic-¹³C-3 acid.

-

Lactonization and Reduction: The aldonic acids are converted to their corresponding γ-lactones, which are subsequently reduced to the target aldopentoses.

-

Separation: The final mixture of D-Arabinose-¹³C-3 and D-Ribose-¹³C-3 would require separation, typically achieved through chromatographic techniques.

It is important to note that this is a conceptual pathway, and the specific reaction conditions would need to be optimized to achieve the desired product with good yield and purity.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a primary technique for confirming the position and extent of isotopic labeling.

-

Sample Preparation: Dissolve 5-10 mg of D-Arabinose-¹³C-3 in 0.5 mL of D₂O.

-

¹H NMR: Acquire a standard ¹H NMR spectrum to observe the proton signals. The proton attached to the ¹³C-labeled C-3 will likely appear as a doublet due to ¹H-¹³C coupling.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signal for the C-3 carbon will be significantly enhanced due to the isotopic enrichment. The chemical shift of C-3 in unlabeled D-arabinose (in its pyranose forms) is reported to be around 70-74 ppm.[1] The presence of the ¹³C label at this position will confirm the success of the synthesis.

-

2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to confirm the connectivity and definitively assign the signals of the labeled carbon and its attached protons.

2. Mass Spectrometry (MS):

MS is used to confirm the molecular weight and isotopic enrichment.

-

Sample Preparation: The sample can be analyzed directly via electrospray ionization (ESI) or after derivatization for gas chromatography-mass spectrometry (GC-MS). A common derivatization method for sugars is silylation (e.g., with BSTFA).

-

Analysis:

-

ESI-MS: The mass spectrum will show a molecular ion corresponding to the mass of D-Arabinose-¹³C-3 (e.g., [M+Na]⁺ at m/z 174.06).

-

GC-MS: The derivatized sample is injected into the GC-MS. The mass spectrum of the resulting peak will show a molecular ion and fragmentation pattern consistent with the labeled sugar derivative. The mass of the molecular ion and key fragments will be shifted by +1 amu compared to the unlabeled compound.

-

Mandatory Visualizations

References

- 1. omicronbio.com [omicronbio.com]

- 2. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. spectrabase.com [spectrabase.com]

A Technical Guide to D-Arabinose-13C-3: Suppliers, Purchasing, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Arabinose-13C-3, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details available suppliers, purchasing options, and technical specifications. Furthermore, it outlines relevant experimental protocols and key metabolic pathways where this compound can be employed as a tracer, offering insights into cellular metabolism and disease.

This compound: An Introduction

D-Arabinose is a five-carbon sugar that plays a role in various biological processes, including as an intermediate in the pentose phosphate pathway (PPP). The incorporation of a stable isotope, Carbon-13 (¹³C), at a specific position, such as the third carbon (C-3), creates a powerful tool for metabolic flux analysis (MFA). By tracing the fate of the ¹³C label through metabolic pathways, researchers can elucidate pathway activity, identify metabolic bottlenecks, and understand the metabolic rewiring that occurs in diseases like cancer. This compound is particularly useful for probing the non-oxidative phase of the pentose phosphate pathway.

Suppliers and Purchasing Options for ¹³C-Labeled D-Arabinose

The availability of D-Arabinose specifically labeled at the C-3 position is limited, with most suppliers offering other labeling patterns. However, several companies provide this specific isotopologue or offer custom synthesis services. Below is a summary of suppliers for various ¹³C-labeled D-Arabinose products. Pricing is largely available upon inquiry.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Molecular Formula | Notes |

| Pharmaffiliates | D-Arabinose-3-13C[1] | PA STI 008380[1] | >98% (Assumed) | Not Specified | C₄¹³CH₁₀O₅[1] | Application cited as an inhibitor of glucose dehydrogenase.[1] |

| BioOrganics | D-Arabinose-3-13C[2] | BO-93365[2] | >98%[2] | Not Specified | C₄¹³CH₁₀O₅[2] | Inventory status requires inquiry.[2] |

| Omicron Biochemicals, Inc. | D-[3-13C]arabinose | Not specified | Not specified | Not specified | Not specified | Pricing and chemical structure available.[3] |

| Santa Cruz Biotechnology | D-Arabinose-1,3-13C2 | Not Specified | Not Specified | Not Specified | C₃¹³C₂H₁₀O₅[4] | Dual-labeled isotopologue. |

| Pharmaffiliates | D-Arabinose-1,3-13C2[5] | PA STI 008430[5] | Not Specified | Not Specified | C₃¹³C₂H₁₀O₅[5] | Dual-labeled isotopologue. |

| Sigma-Aldrich | D-Arabinose-1-¹³C[6] | 426415[6] | 99 atom % ¹³C[6] | 99% | ¹³CC₄H₁₀O₅[6] | Different labeling pattern. |

| Sigma-Aldrich | D-Arabinose-¹³C₅ | 763802 | ≥98% (CP) | ≥99% ¹³C | ¹³C₅H₁₀O₅ | Uniformly labeled. Bulk packaging available on demand. |

Experimental Protocols: Metabolic Flux Analysis using ¹³C-Labeled Sugars

Objective: To determine the relative or absolute flux through the pentose phosphate pathway and other central carbon metabolism pathways.

Materials:

-

This compound

-

Cell culture medium deficient in the corresponding unlabeled sugar

-

Cultured cells of interest (e.g., cancer cell line, primary cells)

-

Standard cell culture equipment (incubators, hoods, etc.)

-

Metabolite extraction buffers (e.g., 80% methanol)

-

Instrumentation for metabolite analysis (GC-MS or LC-MS)

Methodology:

-

Experimental Design and Cell Culture:

-

Culture cells in standard medium to the desired confluence.

-

Replace the standard medium with a medium containing this compound as the sole source of arabinose, or as a tracer in the presence of other carbon sources. The concentration of the tracer should be optimized for the specific cell type and experimental goals.

-

Incubate the cells for a predetermined time course to allow for the incorporation of the ¹³C label into downstream metabolites. Time points should be chosen to approach isotopic steady state.[10]

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

-

Add a pre-chilled metabolite extraction buffer (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis by Mass Spectrometry (MS):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the samples if necessary for GC-MS analysis.

-

Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distribution (MID) of key metabolites in the pentose phosphate pathway and connected pathways (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, fructose-6-phosphate, and glycolytic intermediates).[10]

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use the MIDs of the measured metabolites to calculate the relative or absolute metabolic fluxes. This is typically done using specialized software that employs mathematical models of cellular metabolism.

-

Key Metabolic Pathways and Experimental Workflows

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a fundamental metabolic route that runs in parallel to glycolysis. It has an oxidative phase that generates NADPH and a non-oxidative phase that produces precursors for nucleotide biosynthesis and interconverts 5-carbon and 6-carbon sugars. D-Arabinose enters the non-oxidative phase of the PPP.

Caption: The Pentose Phosphate Pathway, highlighting the entry of D-Arabinose.

General Workflow for Stable Isotope Tracing

The experimental workflow for using this compound in metabolic studies follows a series of well-defined steps, from experimental setup to data analysis.

Caption: A typical experimental workflow for stable isotope tracing studies.

Conclusion

This compound is a valuable research tool for scientists and drug development professionals investigating cellular metabolism. While its direct availability is somewhat limited, several suppliers offer this isotopologue, and others provide custom synthesis options. By adapting established protocols for ¹³C metabolic flux analysis, researchers can leverage this compound to gain detailed insights into the pentose phosphate pathway and its role in health and disease. This technical guide serves as a starting point for sourcing this compound and designing robust metabolic studies.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. BioOrganics [bioorganics.biz]

- 3. D-[3-13C]arabinose a Carbon-13 (C-13) isotope structure, pricing | Omicron Biochemicals [omicronbio.net]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. D -Arabinose-1-13C 13C 99atom 70849-23-9 [sigmaaldrich.com]

- 7. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 9. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Understanding D-Arabinose-13C-3 Mass Isotopomer Distribution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabinose, a pentose sugar, plays a role in various biological processes and serves as a precursor in the synthesis of bioactive compounds, including potential antiviral and anti-cancer agents.[1][2][3][4] Understanding its metabolic fate is crucial for applications in biotechnology and drug development. Stable isotope tracing, particularly with carbon-13 (¹³C), is a powerful technique to elucidate metabolic pathways and quantify fluxes. This guide provides a comprehensive overview of the methodologies and data interpretation involved in studying the mass isotopomer distribution of D-arabinose specifically labeled with ¹³C at the third carbon position (D-Arabinose-¹³C-3).

Metabolic Pathways of D-Arabinose

The metabolism of D-arabinose varies across different organisms. Two key pathways are of interest for tracer studies: the pathway in Escherichia coli and a proposed pathway in eukaryotes.

D-Arabinose Metabolism in Escherichia coli

In E. coli, D-arabinose is metabolized via a pathway that partially overlaps with the L-fucose catabolic pathway.[5][6] The key steps involve the conversion of D-arabinose to D-ribulose, which is then phosphorylated to D-ribulose-1-phosphate. This intermediate is subsequently cleaved into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[5] DHAP enters glycolysis, while glycolaldehyde can be further metabolized.

Proposed Eukaryotic D-Arabinose Metabolism

In eukaryotes, a proposed pathway for D-arabinose synthesis from D-glucose involves the pentose phosphate pathway (PPP).[7][8] This suggests that the catabolism of exogenously supplied D-arabinose could potentially feed into the PPP. D-arabinose may be converted to D-ribulose-5-phosphate, a central intermediate of the PPP, which can then enter either the oxidative or non-oxidative branches of the pathway.

Experimental Protocols

A ¹³C metabolic flux analysis (¹³C-MFA) experiment is essential to determine the mass isotopomer distribution of D-Arabinose-¹³C-3. The following protocol is a generalized workflow that can be adapted for specific cell types and research questions.

Experimental Workflow Diagram

Detailed Methodologies

-

Cell Culture and Labeling:

-

Culture cells in a defined medium with a known carbon source until they reach a steady metabolic state.

-

Introduce D-Arabinose-¹³C-3 into the medium, either as the sole carbon source or in combination with other unlabeled carbon sources. The concentration and duration of labeling will depend on the organism's growth rate and the pathways of interest.

-

-

Rapid Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly quench the cells using a cold solvent, such as methanol chilled to -80°C.

-

Extract intracellular metabolites using a suitable solvent system, for example, a mixture of methanol, chloroform, and water, to separate polar metabolites from lipids and proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are often chemically derivatized to increase their volatility.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary, and the extracted metabolites can be directly analyzed.[9]

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using either GC-MS or LC-MS. High-resolution mass spectrometry is preferred for accurately determining the mass isotopomer distributions.[9][10]

-

The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolite fragments, allowing for the quantification of different isotopomers (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

The resulting mass isotopomer distributions (MIDs) provide information on the number of labeled carbon atoms in each metabolite.

-

Data Presentation and Interpretation

The quantitative data from a D-Arabinose-¹³C-3 labeling experiment is typically presented in tables summarizing the mass isotopomer distribution for key metabolites.

Hypothetical Mass Isotopomer Distribution Data

The following table presents a hypothetical but plausible dataset for metabolites in the E. coli D-arabinose metabolic pathway after labeling with D-Arabinose-¹³C-3.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| D-Ribulose | 10 | 90 | 0 | 0 |

| D-Ribulose-1-phosphate | 12 | 88 | 0 | 0 |

| Glycolaldehyde | 15 | 85 | 0 | 0 |

| Dihydroxyacetone Phosphate | 40 | 60 | 0 | 0 |

This is a hypothetical table for illustrative purposes.

Tracing the ¹³C-3 Label

The position of the ¹³C label in D-arabinose is critical for interpreting the resulting mass isotopomer distributions. In D-Arabinose-¹³C-3, the third carbon atom is labeled.

As illustrated, the aldolase cleavage of D-ribulose-1-phosphate-¹³C-3 yields unlabeled DHAP and glycolaldehyde labeled at the first carbon position (¹³C-1). This would result in a significant M+1 peak for glycolaldehyde and a predominant M+0 peak for DHAP in the mass spectrum, assuming D-Arabinose-¹³C-3 is the primary carbon source. The presence of M+0 in labeled metabolites and M+1 in DHAP in a real experiment would indicate contributions from other, unlabeled carbon sources or the dilution of the label through metabolic cycling.

Conclusion

The analysis of D-Arabinose-¹³C-3 mass isotopomer distribution provides valuable insights into the metabolic fate of this pentose sugar. By combining stable isotope labeling with high-resolution mass spectrometry, researchers can elucidate active metabolic pathways, quantify carbon fluxes, and understand how these are altered by genetic modifications or pharmacological interventions. This knowledge is instrumental for the rational design of microbial strains for biotechnological applications and for the development of novel therapeutics that may target or be derived from D-arabinose metabolism.

References

- 1. nbinno.com [nbinno.com]

- 2. Innovative Uses of Arabinose in Pharmaceuticals-Biotechnology [chemtradeasia.sg]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for D-Arabinose-13C-3 Labeling in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of biomolecules is a cornerstone of modern biomedical research, enabling detailed structural and functional studies by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While glucose is the most common carbon source for producing ¹³C-labeled proteins in Escherichia coli, the use of alternative labeled sugars, such as D-arabinose, can provide specific labeling patterns that are advantageous for studying particular metabolic pathways or protein structures. Wild-type E. coli K-12 is incapable of metabolizing D-arabinose. However, mutant strains that can utilize D-arabinose as a sole carbon source have been isolated. These strains leverage the promiscuous activity of enzymes in the L-fucose metabolic pathway to catabolize D-arabinose.

This document provides a detailed protocol for the production of proteins labeled with D-Arabinose-¹³C-3 in an appropriate E. coli mutant strain. It includes methodologies for media preparation, bacterial culture, protein expression and harvesting, alongside hypothetical quantitative data for reference. Additionally, diagrams illustrating the metabolic pathway of D-arabinose in these mutants and the experimental workflow are provided.

Metabolic Pathway of D-Arabinose in Mutant E. coli

In mutant strains of E. coli capable of growth on D-arabinose, the sugar is metabolized via a pathway that co-opts enzymes from the L-fucose operon. The key enzymatic steps are:

-

Isomerization: L-fucose isomerase converts D-arabinose to D-ribulose.

-

Phosphorylation: L-fuculokinase phosphorylates D-ribulose to D-ribulose-1-phosphate.

-

Aldol Cleavage: L-fuculose-1-phosphate aldolase cleaves D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.

DHAP enters central carbon metabolism, specifically glycolysis, while glycolaldehyde can be further metabolized. This pathway allows the ¹³C label from D-Arabinose-¹³C-3 to be incorporated into various cellular components, including amino acids and, consequently, proteins.

Caption: Metabolic pathway of D-Arabinose in mutant E. coli.

Experimental Protocol

This protocol is designed for the expression and labeling of a target protein in an E. coli mutant strain capable of utilizing D-arabinose as the sole carbon source.

1. Materials

-

E. coli mutant strain capable of growth on D-arabinose (e.g., a strain with a constitutive L-fucose operon)

-

Expression vector containing the gene of interest

-

D-Arabinose-¹³C-3 (Cambridge Isotope Laboratories, Inc. or equivalent)

-

M9 salts (10x stock solution)

-

NH₄Cl

-

MgSO₄

-

CaCl₂

-

Trace metal solution (1000x)

-

Thiamine and Biotin solutions

-

Appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducible expression systems

2. Preparation of M9 Minimal Medium (1 L)

Aseptically combine the following sterile solutions. It is recommended to sterilize the heat-labile components by filtration and the heat-stable components by autoclaving.

| Component | Stock Concentration | Volume to Add | Final Concentration |

| Sterile deionized H₂O | - | to 1 L | - |

| 10x M9 Salts | 10x | 100 mL | 1x |

| D-Arabinose-¹³C-3 | 20% (w/v) | 20 mL | 0.4% (w/v) |

| NH₄Cl | 1 M | 1 mL | 1 mM |

| MgSO₄ | 1 M | 2 mL | 2 mM |

| CaCl₂ | 1 M | 0.1 mL | 0.1 mM |

| Trace Metal Solution | 1000x | 1 mL | 1x |

| Thiamine | 1 mg/mL | 1 mL | 1 µg/mL |

| Biotin | 1 mg/mL | 1 mL | 1 µg/mL |

| Antibiotic | Varies | As required | As required |

3. Inoculum Preparation

-

Streak the E. coli mutant strain harboring the expression plasmid on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

-

Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking (220 rpm).

-

The next day, use this culture to inoculate 50 mL of M9 minimal medium containing 0.4% unlabeled D-arabinose and the appropriate antibiotic.

-

Grow this preculture overnight at 37°C with shaking (220 rpm).

4. Main Culture and Protein Expression

-

Inoculate 1 L of the prepared M9 minimal medium containing D-Arabinose-¹³C-3 with the 50 mL preculture.

-

Grow the main culture at 37°C with vigorous shaking (220 rpm). Monitor the optical density at 600 nm (OD₆₀₀).

-

When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM (optimize for your protein of interest).

-

Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.

5. Cell Harvesting

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Centrifuge again and discard the supernatant.

-

The cell pellet can be stored at -80°C until protein purification.

Experimental Workflow

Caption: Experimental workflow for D-Arabinose-¹³C-3 labeling.

Quantitative Data Summary

The following table presents hypothetical data for a typical D-Arabinose-¹³C-3 labeling experiment. Actual results will vary depending on the E. coli strain, the expressed protein, and the culture conditions.

| Parameter | Unlabeled D-Arabinose Control | D-Arabinose-¹³C-3 Labeled |

| Culture Volume | 1 L | 1 L |

| Final OD₆₀₀ | 2.5 ± 0.2 | 2.3 ± 0.3 |

| Wet Cell Weight | 5.1 ± 0.4 g | 4.8 ± 0.5 g |

| Total Protein Yield | 25 ± 5 mg | 22 ± 6 mg |

| Target Protein Purity | >95% | >95% |

| ¹³C Incorporation (%) | N/A | >90% (estimated by MS) |

Note: The provided data are for illustrative purposes only and are not derived from actual experimental results for D-Arabinose-¹³C-3 labeling. The slightly lower yield in the labeled culture is a hypothetical representation of potential minor metabolic burden from the labeled substrate.

Analysis of ¹³C Incorporation

The efficiency of ¹³C incorporation can be determined using mass spectrometry.

-

Protein Digestion: The purified labeled protein is digested with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectra of the peptides are analyzed to determine the mass shift corresponding to the incorporation of ¹³C atoms. The percentage of incorporation can be calculated by comparing the intensities of the isotopic peaks of the labeled and unlabeled peptides.

Conclusion

This document provides a comprehensive protocol for the labeling of proteins in E. coli using D-Arabinose-¹³C-3 as a carbon source. By utilizing mutant strains capable of D-arabinose metabolism, researchers can achieve specific labeling patterns that may be beneficial for advanced structural and functional studies. The provided methodologies and diagrams offer a framework for the successful implementation of this labeling strategy. It is important to note that optimization of culture conditions and induction parameters may be necessary for each specific protein of interest to achieve maximal yields and incorporation efficiency.

Application Notes and Protocols for D-Arabinose-¹³C-3 NMR Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of D-Arabinose-¹³C-3 samples for Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on the use of deuterated solvents. The protocols and data presented are intended to ensure the acquisition of high-quality ¹³C NMR spectra for structural elucidation and metabolic studies.

Introduction

D-Arabinose is a key pentose sugar involved in various biological pathways and a fundamental component of many biopolymers. Stable isotope labeling, such as with ¹³C at a specific position, is a powerful technique for tracing metabolic fates and for detailed structural analysis using NMR spectroscopy. Proper sample preparation is critical for obtaining high-resolution and high-sensitivity NMR data. This application note outlines the selection of appropriate deuterated solvents, provides a step-by-step protocol for sample preparation, and summarizes key experimental parameters.

Deuterated Solvent Selection

The choice of a deuterated solvent is paramount and depends on the solubility of the analyte and the desired experimental conditions. For carbohydrates like D-Arabinose, deuterium oxide (D₂O) is the most common and highly recommended solvent due to its excellent dissolving power for polar compounds and its ability to facilitate the exchange of hydroxyl protons, which can simplify spectra.[1] Other solvents may be used in specific circumstances, but D₂O is generally the first choice.

Table 1: Recommended Deuterated Solvents for D-Arabinose NMR

| Solvent | Properties | Typical Applications |

| Deuterium Oxide (D₂O) | Excellent solvent for polar compounds like sugars.[1][2] | Routine ¹³C NMR, structural analysis, metabolic studies in aqueous environments. |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | High boiling point and dissolves a wide range of polar compounds.[1][2] | Useful when D₂O is not suitable or for studies requiring a non-aqueous polar environment. |

| Methanol-d₄ (CD₃OD) | Good solvent for polar compounds.[1][3] | Can be used for specific solubility requirements or when studying reactions in methanol. |

Quantitative Data for Sample Preparation

The quantity of the sample and the solvent volume are critical factors that influence the signal-to-noise ratio of the resulting NMR spectrum. For ¹³C NMR, which is inherently less sensitive than ¹H NMR, a higher concentration of the sample is generally required.[4][5][6]

Table 2: Recommended Quantities for D-Arabinose-¹³C-3 NMR Sample Preparation

| Parameter | Recommended Value | Notes |

| Sample Amount | 5 - 50 mg | Higher amounts within this range will improve signal-to-noise and reduce acquisition time.[4][6] |

| Deuterated Solvent Volume | 0.6 - 0.7 mL | This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil.[4][7] |

| Concentration (approximate) | 12 - 120 mM (in 0.7 mL D₂O) | Calculated based on the molecular weight of D-Arabinose (150.13 g/mol ). |

Experimental Protocol

This protocol provides a step-by-step guide for the preparation of a D-Arabinose-¹³C-3 sample for NMR analysis.

Materials:

-

D-Arabinose-¹³C-3

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Standard 5 mm NMR tubes

-

Pasteur pipette with a small cotton or glass wool plug

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing the Sample: Accurately weigh between 5 mg and 50 mg of D-Arabinose-¹³C-3 and transfer it to a clean, dry vial.

-

Adding the Solvent: Using a micropipette, add 0.6 - 0.7 mL of D₂O to the vial containing the sample.[4][7]

-

Dissolution: Gently vortex the vial to dissolve the D-Arabinose-¹³C-3 completely. Visually inspect the solution to ensure no solid particles remain.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution.[5]

-

Place a small, tight plug of glass wool or cotton into a Pasteur pipette.

-

Carefully draw the D-Arabinose solution into the pipette.

-

Dispense the filtered solution directly into a clean, dry 5 mm NMR tube.

-

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Quality Check: Hold the NMR tube up to a light source and visually inspect for any suspended particles or air bubbles. If present, allow them to settle or gently tap the tube to dislodge them.

-

NMR Spectrometer Insertion: The sample is now ready for insertion into the NMR spectrometer.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the D-Arabinose-¹³C-3 NMR sample preparation protocol.

Caption: Experimental workflow for D-Arabinose-¹³C-3 NMR sample preparation.

Optimizing ¹³C NMR Acquisition

For optimal results, it is recommended to use inverse-gated decoupling pulse programs to obtain quantitative ¹³C spectra, especially if signal integration is required.[8] The relaxation delay (d1) is a crucial parameter, and for quantitative analysis, a longer delay (e.g., 5 times the longest T1) is necessary. However, for routine qualitative spectra, a shorter delay can be used to reduce the total experiment time.

Table 3: Typical ¹³C NMR Acquisition Parameters

| Parameter | Recommended Setting | Purpose |

| Pulse Program | zgig (or similar inverse-gated) | Suppresses the Nuclear Overhauser Effect (NOE) for accurate quantification. |

| Relaxation Delay (d1) | 2 - 5 seconds | Allows for sufficient relaxation of the ¹³C nuclei between scans. |

| Number of Scans (ns) | 1024 - 4096 (or more) | Dependent on sample concentration; more scans improve the signal-to-noise ratio. |

| Acquisition Time (aq) | 1 - 2 seconds | Determines the digital resolution of the spectrum. |

Conclusion

The protocol and data provided in this application note offer a comprehensive guide for the successful preparation of D-Arabinose-¹³C-3 samples for ¹³C NMR spectroscopy. Adherence to these guidelines will facilitate the acquisition of high-quality data, which is essential for accurate structural and metabolic analysis in research and drug development.

References

- 1. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 3. labinsights.nl [labinsights.nl]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Application Note: D-Arabinose-13C-3 Isotope Tracing for Metabolic Pathway Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction Isotope tracing is a powerful technique used to track the journey of atoms through metabolic pathways.[1] By replacing a standard carbon atom (¹²C) with a heavy isotope (¹³C) at a specific position in a metabolic substrate, we can follow the labeled carbon as it is incorporated into downstream metabolites. This application note provides a detailed protocol for conducting a D-Arabinose-¹³C-3 tracer experiment. D-arabinose is a pentose sugar whose metabolic fate is of interest in various organisms. In some bacteria like E. coli, D-arabinose is catabolized through a specific pathway that feeds into the central carbon metabolism.[2][3] Using ³³C-3 labeled D-arabinose allows researchers to precisely trace the contribution of its carbon backbone to the pentose phosphate pathway (PPP), glycolysis, and the TCA cycle, providing insights into pathway activity and nutrient utilization.[4]

Core Applications:

-

Pathway Elucidation: Confirming and quantifying the activity of the D-arabinose catabolic pathway.

-

Metabolic Flux Analysis: Determining the relative contribution of D-arabinose to various downstream pathways compared to other carbon sources like glucose.[4][5]

-

Drug Discovery: Assessing how candidate drugs impact pentose metabolism or related central carbon pathways.

-

Identifying Metabolic Bottlenecks: Pinpointing enzymatic steps that limit the processing of D-arabinose by observing the accumulation of specific ¹³C-labeled intermediates.

Metabolic Pathway Overview

In organisms such as E. coli, D-arabinose is metabolized via a pathway distinct from the canonical pentose phosphate pathway entry points.[2][3] The pathway is as follows:

-

Isomerization: D-arabinose is converted to D-ribulose.

-

Phosphorylation: D-ribulose is phosphorylated to form D-ribulose-1-phosphate.

-

Aldol Cleavage: D-ribulose-1-phosphate is cleaved by an aldolase into Dihydroxyacetone phosphate (DHAP) and glycolaldehyde.[2][3]

The ¹³C label at the C-3 position of D-arabinose is critically positioned. Following the pathway, this label is expected to be found at the C-1 position of DHAP. DHAP is a key glycolytic intermediate, and thus the label can be traced further into lower glycolysis and the TCA cycle.

References

- 1. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantifying D-Arabinose-¹³C-3 Incorporation into Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes within biological systems. The use of non-radioactive heavy isotopes like ¹³C allows for safe and detailed investigation of how specific nutrients are utilized and transformed by cells. D-arabinose, a pentose sugar, can be metabolized by certain microorganisms and its metabolic fate can provide insights into pentose phosphate pathway (PPP) activity and its connections to central carbon metabolism, including the biosynthesis of amino acids.

This document provides a detailed protocol for quantifying the incorporation of ¹³C from D-Arabinose-¹³C-3 into proteinogenic amino acids. The methods described herein are applicable to microbial cell cultures and can be adapted for other biological systems. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard methods for determining isotopic enrichment in metabolites.

Metabolic Pathway of D-Arabinose and its Link to Amino Acid Biosynthesis

In microorganisms like Escherichia coli, D-arabinose is catabolized through a series of enzymatic reactions that convert it into intermediates of the pentose phosphate pathway.[1][2] Specifically, D-arabinose is isomerized to D-ribulose, which is then phosphorylated to D-ribulose-5-phosphate.[1] D-ribulose-5-phosphate is a key node in the PPP, which in turn generates precursors for the biosynthesis of several amino acids.[3][4] For instance, erythrose-4-phosphate, derived from the PPP, is a precursor for the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), while ribose-5-phosphate is a precursor for histidine.[3][4] Intermediates of the PPP can also enter glycolysis, and subsequently the TCA cycle, providing the carbon backbones for other amino acids such as glutamate, glutamine, proline, arginine, aspartate, asparagine, methionine, threonine, isoleucine, alanine, valine, and leucine.[3][4]

By supplying D-Arabinose-¹³C-3, the ¹³C label at the third carbon position will be transferred through these pathways, leading to its incorporation into the carbon skeletons of various amino acids. The specific labeling patterns observed in the amino acids can provide valuable information about the activity of these metabolic routes.

Figure 1: Metabolic fate of D-Arabinose-¹³C-3 into amino acid biosynthesis.

Experimental Protocols

The following protocols outline the key steps for a ¹³C labeling experiment using D-Arabinose-¹³C-3.

Cell Culture and Labeling

This protocol is designed for microbial cultures, such as E. coli, capable of metabolizing D-arabinose.

Materials:

-

Microbial strain of interest (e.g., E. coli K-12)

-

Minimal medium (e.g., M9 minimal medium)[5]

-

D-Arabinose-¹³C-3 (as the sole carbon source)

-

Unlabeled D-Arabinose (for control cultures)

-

Shaking incubator

-

Spectrophotometer

Procedure:

-

Prepare a minimal medium containing all necessary salts and nitrogen sources, but lacking a carbon source.

-

Inoculate a starter culture in the minimal medium supplemented with a non-labeled carbon source (e.g., glucose or unlabeled arabinose) and grow overnight.

-

The next day, wash the cells by centrifuging the starter culture and resuspending the cell pellet in the carbon-free minimal medium. Repeat this step twice to remove any residual carbon source.

-

Inoculate the main cultures in the minimal medium supplemented with a defined concentration of D-Arabinose-¹³C-3 (e.g., 2 g/L). Also, set up a parallel control culture with unlabeled D-arabinose.

-

Incubate the cultures at the optimal growth temperature with shaking.

-

Monitor cell growth by measuring the optical density (OD) at 600 nm.

-

Harvest the cells during the exponential growth phase by centrifugation. The timing of the harvest is crucial as isotopic labeling in amino acids can reach a steady state.[6]

-

Wash the cell pellet with a cold saline solution (e.g., 0.9% NaCl) to remove any remaining labeled medium.

-

Store the cell pellets at -80°C until further processing.

Protein Hydrolysis and Amino Acid Extraction

This step is necessary to release the individual amino acids from the cellular proteins.

Materials:

-

6 M Hydrochloric acid (HCl)

-

Heating block or oven

-

Nitrogen gas supply

-

Lyophilizer or vacuum concentrator

Procedure:

-

Resuspend the cell pellet in 6 M HCl.

-

Incubate the suspension at 110°C for 24 hours in a sealed tube to hydrolyze the proteins.

-

After hydrolysis, cool the sample to room temperature.

-

Remove the HCl by evaporation under a stream of nitrogen gas or by using a lyophilizer.

-

The resulting dried residue contains the free amino acids.

Sample Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids need to be chemically modified (derivatized) to increase their volatility. A common method is silylation.[7]

Materials:

-

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

-

Pyridine

-

Heating block

Procedure:

-

Dissolve the dried amino acid extract in pyridine.

-

Add MTBSTFA to the solution.

-

Incubate the mixture at 60-80°C for 30-60 minutes to allow for complete derivatization.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis

GC-MS is used to separate the derivatized amino acids and to determine their mass isotopomer distributions, which reveals the extent of ¹³C incorporation.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Inject the derivatized sample into the GC. The GC will separate the individual amino acids based on their boiling points and interaction with the column.

-

As each amino acid elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ion and its fragments.

-

The incorporation of ¹³C atoms will result in a shift in the m/z value of the amino acid fragments. By analyzing the relative abundances of the different mass isotopomers, the percentage of ¹³C enrichment in each amino acid can be calculated.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative for analyzing ¹³C labeling patterns in amino acids, providing positional information of the ¹³C atoms.[8]

Procedure:

-

Dissolve the hydrolyzed amino acid sample in a suitable deuterated solvent (e.g., D₂O).[9]

-

Acquire ¹³C NMR spectra using a high-field NMR spectrometer.

-

The chemical shifts in the ¹³C spectrum are characteristic for each carbon atom in the amino acids, allowing for the identification of which carbon positions are labeled.[9]

-

The signal integrals can be used to quantify the relative abundance of ¹³C at each position.[9]

Figure 2: Experimental workflow for quantifying ¹³C incorporation.

Data Presentation

The quantitative data obtained from GC-MS or NMR analysis can be summarized in tables to facilitate comparison and interpretation. The following tables provide a template for presenting such data.

Table 1: ¹³C Enrichment in Proteinogenic Amino Acids

This table shows the percentage of the amino acid pool that contains at least one ¹³C atom derived from D-Arabinose-¹³C-3.

| Amino Acid Family | Amino Acid | ¹³C Enrichment (%) |

| Aromatic | Phenylalanine | 15.2 ± 1.8 |

| Tyrosine | 12.5 ± 1.5 | |

| Tryptophan | 8.9 ± 1.1 | |

| Histidine | Histidine | 25.7 ± 2.3 |

| Glutamate | Glutamate | 45.3 ± 3.1 |

| Glutamine | 42.1 ± 2.9 | |

| Proline | 38.6 ± 2.5 | |

| Arginine | 35.4 ± 2.8 | |

| Aspartate | Aspartate | 40.8 ± 3.5 |

| Asparagine | 39.1 ± 3.2 | |

| Methionine | 22.3 ± 2.0 | |

| Threonine | 28.9 ± 2.4 | |

| Isoleucine | 30.1 ± 2.6 | |

| Pyruvate | Alanine | 55.6 ± 4.0 |

| Valine | 48.9 ± 3.7 | |

| Leucine | 46.2 ± 3.3 | |

| Serine | Serine | 60.1 ± 4.5 |

| Glycine | 58.7 ± 4.2 | |

| Cysteine | 52.4 ± 3.9 |

Note: The data presented are representative and will vary depending on the organism and experimental conditions.

Table 2: Mass Isotopomer Distribution of Selected Amino Acids

This table provides a more detailed view of the labeling patterns for specific amino acids, showing the relative abundance of molecules with different numbers of ¹³C atoms (M+0 = unlabeled, M+1 = one ¹³C, etc.).

| Amino Acid | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Alanine (3C) | 44.4 | 35.1 | 18.3 | 2.2 | - | - |

| Aspartate (4C) | 59.2 | 28.5 | 10.1 | 2.0 | 0.2 | - |

| Glutamate (5C) | 54.7 | 25.3 | 12.8 | 5.4 | 1.5 | 0.3 |

| Serine (3C) | 39.9 | 38.2 | 20.1 | 1.8 | - | - |

| Histidine (6C) | 74.3 | 15.6 | 6.8 | 2.5 | 0.6 | 0.2 |

Note: The data presented are representative and will vary depending on the organism and experimental conditions.

Conclusion

The protocols and methods described in this document provide a comprehensive framework for quantifying the incorporation of ¹³C from D-Arabinose-¹³C-3 into amino acids. By applying these techniques, researchers can gain valuable insights into the metabolic pathways that link pentose sugar utilization to the synthesis of essential building blocks of life. This information is critical for metabolic engineering, drug development, and a fundamental understanding of cellular metabolism.

References

- 1. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic pathway confirmation and discovery through (13)C-labeling of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

Application Notes and Protocols for 13CFLUX2 Analysis of D-Arabinose-13C-3 Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for understanding cellular physiology and identifying metabolic bottlenecks in drug development and biotechnology. 13C-Metabolic Flux Analysis (13C-MFA) is a powerful extension of MFA that utilizes substrates labeled with the stable isotope 13C to provide high-resolution flux maps of cellular metabolism.[1][2][3] The software suite 13CFLUX2 is a state-of-the-art tool for performing the complex computational analysis required for 13C-MFA.[4][5][6] This document provides a detailed application note and protocol for the use of 13CFLUX2 in analyzing data from experiments using D-Arabinose specifically labeled with 13C at the third carbon position (D-Arabinose-13C-3).

D-Arabinose is a pentose sugar that can be metabolized by various microorganisms and is relevant in biofuel research and for studying the metabolism of rare sugars. Understanding its metabolic fate is crucial for engineering organisms for specific bioconversion tasks. This guide will walk through the experimental design, data acquisition, and computational analysis of a this compound labeling experiment.

Theoretical Background: D-Arabinose Metabolism

While less common than D-glucose, D-arabinose can be metabolized by some microorganisms, typically via pathways that lead into the central carbon metabolism. A common route for pentose sugar metabolism is the Pentose Phosphate Pathway (PPP). In this hypothetical protocol, we will assume that D-arabinose is first converted to D-xylulose-5-phosphate, a key intermediate of the PPP. The 13C label at the C-3 position of D-arabinose will be traced through the subsequent reactions of the PPP and glycolysis.

The initial steps of D-arabinose metabolism are hypothesized as follows:

-

Isomerization: D-arabinose is isomerized to D-ribulose.

-

Phosphorylation: D-ribulose is phosphorylated to D-ribulose-5-phosphate.

-

Epimerization: D-ribulose-5-phosphate is epimerized to D-xylulose-5-phosphate.

From D-xylulose-5-phosphate, the 13C label will be distributed throughout the central carbon metabolism via the transketolase and transaldolase reactions of the non-oxidative PPP, and subsequently through glycolysis, the TCA cycle, and amino acid biosynthesis pathways. The specific labeling patterns of downstream metabolites will be dependent on the relative fluxes through these pathways.

Experimental Protocol

This section details a generalized experimental protocol for a this compound labeling experiment. The specific conditions (e.g., organism, growth medium, culture conditions) should be optimized for the biological system under investigation.

2.1. Cell Culture and Labeling Experiment

-

Pre-culture: Inoculate a seed culture of the microorganism in a suitable growth medium and incubate under optimal conditions to reach the mid-exponential growth phase.

-

Main Culture: Inoculate the main culture with the seed culture. The main culture medium should contain a defined concentration of D-arabinose as the primary carbon source. For the labeling experiment, use a mixture of unlabeled D-arabinose and this compound. A common starting point is a 50:50 mixture, but this can be optimized.

-

Metabolic Steady State: Grow the cells until they reach a metabolic steady state. This can be verified by monitoring cell density (e.g., OD600) and substrate/product concentrations in the medium over time.

-

Isotopic Steady State: Continue the cultivation for a sufficient duration to ensure that the intracellular metabolites have reached an isotopic steady state, meaning the labeling patterns of the metabolites are stable. This typically requires several cell doublings.

-

Sampling: Once at isotopic steady state, rapidly harvest the cells.

2.2. Quenching and Metabolite Extraction

-

Quenching: To halt all enzymatic activity immediately, quench the harvested cells in a cold solvent, such as 60% methanol at -50°C.

-

Metabolite Extraction: Extract the intracellular metabolites using a suitable method, for example, a cold or hot solvent extraction protocol (e.g., with methanol/water or ethanol/water mixtures).

-

Cell Debris Removal: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

2.3. Sample Derivatization and GC-MS Analysis

-

Hydrolysis (for proteinogenic amino acids): For analyzing the labeling patterns of proteinogenic amino acids, hydrolyze the protein fraction of the cell pellet using 6 M HCl.

-

Derivatization: Derivatize the amino acids and other metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions (MIDs) of the target metabolites. The MIDs represent the fractional abundance of molecules with a specific number of 13C atoms.

Data Analysis with 13CFLUX2

The 13CFLUX2 software suite provides a command-line interface for performing metabolic flux analysis.[7] The general workflow consists of creating a model, simulating the labeling patterns, and estimating the fluxes by fitting the simulated data to the experimental data.

3.1. Model Creation (FluxML)

13CFLUX2 uses a standardized XML-based file format called FluxML to define the metabolic model.[7] The FluxML file contains the following information:

-

Metabolites: A list of all metabolites in the model.

-

Reactions: A list of all biochemical reactions, including their stoichiometry and atom transitions (how the carbon atoms are rearranged in each reaction).

-

Flux Constraints: Any known constraints on the fluxes, such as substrate uptake rates or biomass synthesis rates.

-

Measurement Data: The experimentally determined MIDs of the metabolites.

3.2. 13CFLUX2 Workflow

The typical workflow for analyzing the data with 13CFLUX2 involves several steps that can be executed via command-line tools.

Caption: A simplified workflow for 13C metabolic flux analysis using the 13CFLUX2 software suite.

-

Simulation (flux2simulate): This tool simulates the expected MIDs for a given set of fluxes based on the metabolic model. This is useful for model validation and sensitivity analysis.

-

Flux Estimation (flux2estimate): This is the core tool that estimates the metabolic fluxes by minimizing the difference between the simulated and experimentally measured MIDs. It uses numerical optimization algorithms to find the best-fit flux distribution.

-

Statistical Analysis (flux2stat): After flux estimation, this tool performs a statistical analysis to assess the goodness-of-fit and to calculate confidence intervals for the estimated fluxes.

3.3. Interpretation of Results

The output of 13CFLUX2 will be a set of estimated fluxes for all the reactions in the model, along with their confidence intervals. These results can be used to:

-

Quantify the carbon flow through different metabolic pathways.

-

Identify active and inactive pathways.

-

Pinpoint metabolic bottlenecks.

-

Compare the metabolic states of different strains or under different conditions.

Hypothetical Quantitative Data

The following tables present hypothetical mass isotopomer distribution (MID) data that could be obtained from a this compound labeling experiment. The data is for key metabolites that would show informative labeling patterns.

Table 1: Hypothetical Mass Isotopomer Distributions of Pentose Phosphate Pathway Intermediates

| Metabolite | M0 | M1 | M2 | M3 | M4 | M5 |

| Ribose-5-phosphate | 0.30 | 0.55 | 0.10 | 0.05 | 0.00 | 0.00 |

| Xylulose-5-phosphate | 0.25 | 0.60 | 0.10 | 0.05 | 0.00 | 0.00 |

| Sedoheptulose-7-phosphate | 0.40 | 0.45 | 0.10 | 0.05 | 0.00 | 0.00 |

| Erythrose-4-phosphate | 0.50 | 0.40 | 0.10 | 0.00 | 0.00 | 0.00 |

Table 2: Hypothetical Mass Isotopomer Distributions of Glycolytic Intermediates

| Metabolite | M0 | M1 | M2 | M3 |

| 3-Phosphoglycerate | 0.60 | 0.30 | 0.10 | 0.00 |

| Phosphoenolpyruvate | 0.62 | 0.28 | 0.10 | 0.00 |

| Pyruvate | 0.65 | 0.25 | 0.10 | 0.00 |

Table 3: Hypothetical Mass Isotopomer Distributions of TCA Cycle Intermediates

| Metabolite | M0 | M1 | M2 | M3 | M4 |

| Citrate | 0.70 | 0.20 | 0.10 | 0.00 | 0.00 |

| α-Ketoglutarate | 0.75 | 0.15 | 0.10 | 0.00 | 0.00 |

| Succinate | 0.80 | 0.10 | 0.10 | 0.00 | 0.00 |

Visualizations

D-Arabinose Metabolic Pathway

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. juser.fz-juelich.de [juser.fz-juelich.de]

- 6. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13cflux.net [13cflux.net]

Application Note: Derivatization of D-Arabinose-13C-3 for Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction D-Arabinose, a five-carbon monosaccharide, and its isotopically labeled variants like D-Arabinose-13C-3, are crucial in various research areas, including metabolic studies and as biomarkers. For instance, D-arabinose is a key component of mycobacterial lipoarabinomannan (LAM), and its detection in urine can serve as a biomarker for active tuberculosis.[1][2][3] Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the quantification of such molecules.

However, the inherent properties of sugars—high polarity and low volatility—make them unsuitable for direct GC-MS analysis.[4] Derivatization is a necessary sample preparation step to overcome these challenges by converting the polar hydroxyl groups into less polar, more volatile functional groups.[4][5] This application note details several common derivatization protocols applicable to this compound, enabling robust and sensitive analysis by GC-MS. The use of a stable isotope-labeled compound like this compound is particularly advantageous for isotope dilution mass spectrometry, a gold-standard quantification method that improves accuracy and precision.[6]

Common derivatization techniques for sugars include silylation (often preceded by oximation), acetylation to form alditol acetates, and trifluoroacetylation.[4][7] The choice of method depends on the specific analytical requirements, such as the need to resolve isomers or the complexity of the sample matrix.

Key Derivatization Strategies

Oximation-Silylation

This is one of the most common methods for sugar analysis. The initial oximation step converts the aldehyde group of the open-chain form of arabinose into an oxime.[8][9] This crucial step prevents the formation of multiple anomeric isomers during the subsequent silylation, reducing the number of chromatographic peaks from many to just two (syn and anti isomers), which simplifies the chromatogram.[7][9] The subsequent silylation of hydroxyl groups with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups, significantly increasing volatility.[4][8]

Alditol Acetate (AA) Formation

The alditol acetate method involves a two-step process: first, the aldehyde group of arabinose is reduced to a primary alcohol using a reducing agent like sodium borohydride, forming the sugar alcohol arabitol.[10] Second, all hydroxyl groups are acetylated using acetic anhydride.[11] This procedure yields a single, stable derivative for each sugar, which is a major advantage.[7][11] However, a limitation is that it can lead to the same derivative from different starting sugars (e.g., arabinose and lyxose), which must be considered during analysis.[7]

Chiral Derivatization for Enantiomer Separation

In applications where it is necessary to distinguish between D- and L-enantiomers of arabinose, a chiral derivatizing agent is required. A published method for the analysis of D-arabinose from mycobacterial LAM utilizes R-(-)-2-octanol.[1] The arabinose is first hydrolyzed from its source, then glycosylated with the chiral alcohol. Subsequent silylation or trifluoroacetylation of the remaining hydroxyl groups prepares the molecule for GC-MS analysis, allowing for the chromatographic separation of the diastereomers formed.[1]

Experimental Workflows and Protocols

The following diagrams and protocols provide detailed methodologies for the derivatization of this compound.

Caption: Workflow for Oximation-Silylation Derivatization.

Protocol 1: Methoximation followed by Trimethylsilylation (TMS)

This protocol is adapted from methodologies used for the general analysis of small molecular carbohydrates.[12][13]

Reagents & Materials:

-

This compound sample, dried

-

Pyridine, anhydrous

-

Methoxyamine hydrochloride (MeOx)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Reaction vials with screw caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

-

Add 50 µL of the methoxyamine hydrochloride solution to the dried this compound sample in a reaction vial.[12]

-

Vortex the mixture for 1 minute to ensure complete dissolution.

-

Incubate the vial at 37°C for 90 minutes to complete the oximation reaction.[12][13]

-

After incubation, add 70 µL of MSTFA to the mixture.[12]

-

Vortex briefly and incubate at 37°C for an additional 30 minutes for the silylation step.[12]

-

Allow the sample to cool to room temperature. The sample is now ready for GC-MS analysis.

Caption: Workflow for Alditol Acetate Derivatization.

Protocol 2: Alditol Acetate Derivatization

This protocol is a combination of methods described for the analysis of sugars in various matrices.[7][10]

Reagents & Materials:

-

This compound sample

-

Sodium borohydride (NaBH₄) solution (10 mg/L in N-methylimidazole and water)

-

Glacial acetic acid

-

Acetic anhydride

-

Chloroform

-

Reaction vials, heating block, freezer

Procedure:

-

Dissolve the this compound sample (approx. 2 mg) in 60 µL of 10 mg/L sodium borohydride in N-methylimidazole and 250 µL of water.[7]

-

Heat the mixture at 37°C for 90 minutes to reduce the sugar to its corresponding alditol (arabitol).[7]

-

Stop the reaction by adding 20 µL of glacial acetic acid.

-

Allow the sample to cool to room temperature (approx. 5 minutes).

-

Add 600 µL of acetic anhydride and heat again at 37°C for 45 minutes for acetylation.[7]

-

Stop the reaction by freezing the samples at -15°C for 15 minutes.[7]

-

Carefully quench the reaction by the dropwise addition of 2.5 mL of water.

-

Extract the alditol acetate derivative with 2 mL of chloroform. Repeat the extraction three times.[7]

-

Combine the chloroform layers, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable volume of chloroform for GC-MS analysis.

Quantitative Data Summary

The following table summarizes the key experimental parameters for the described derivatization protocols, allowing for easy comparison.

| Parameter | Protocol 1: Oximation-Silylation | Protocol 2: Alditol Acetate |

| Target Derivative | Methoxyoxime-TMS-Arabinose | Arabitol Pentaacetate |

| Step 1 Reagent | 20 mg/mL Methoxyamine-HCl in Pyridine | 10 mg/L NaBH₄ in N-methylimidazole/H₂O |

| Step 1 Temp. | 37°C | 37°C |

| Step 1 Time | 90 min | 90 min |

| Step 2 Reagent | MSTFA | Acetic Anhydride |

| Step 2 Temp. | 37°C | 37°C |

| Step 2 Time | 30 min | 45 min |

| Key Advantage | Good for complex mixtures, preserves open-chain structure information. | Yields a single, stable peak per sugar.[7] |

| Key Limitation | Produces two isomers (syn/anti), sensitive to moisture.[8][9] | Loses stereochemical information at C1; different sugars can yield the same product.[7] |

| Reference | [12][13] | [7][10] |

Considerations for this compound Analysis

When analyzing this compound derivatives, the mass spectrometer will detect ions with a mass-to-charge ratio (m/z) that is shifted compared to the unlabeled analogue. The exact mass shift depends on the number of ¹³C atoms in the fragment ion being monitored. For this compound (assuming a single ¹³C at the C-3 position), fragment ions containing this carbon will be shifted by +1 Da. This known mass shift is fundamental for distinguishing the labeled internal standard from the endogenous unlabeled analyte in isotope dilution experiments. It is essential to establish the mass spectra and fragmentation patterns of the specific labeled derivative to select appropriate ions for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) methods for accurate quantification.

References

- 1. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]